beta-Glucogallin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVRUDXLQBVIKP-HQHREHCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928396 | |

| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13405-60-2 | |

| Record name | 1-O-Galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13405-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Glucogallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-Galloyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-GLUCOGALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7JGS9BFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to beta-Glucogallin

Introduction

This compound (β-Glucogallin), chemically known as 1-O-galloyl-β-D-glucose, is a naturally occurring phenolic compound found in a variety of plants, including species of oak (Quercus), Amla fruit (Phyllanthus emblica), and Chinese rhubarb (Rheum officinale).[1][2] It is a key intermediate in the biosynthesis of hydrolyzable tannins, a major class of plant polyphenols.[1][3][4] Structurally, it is an ester formed from gallic acid and β-D-glucose.[1] This molecule has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities, most notably as a potent and selective aldose reductase inhibitor, which is implicated in the secondary complications of diabetes.[1][5][6] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental protocols related to β-Glucogallin.

Chemical Structure and Properties

This compound is a well-characterized molecule. Its fundamental structure consists of a gallic acid moiety attached to a β-D-glucose molecule at the anomeric carbon (C1) via an ester linkage.

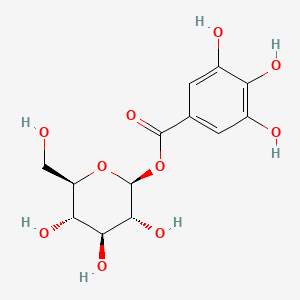

Chemical Structure of β-Glucogallin:

-

IUPAC Name: [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate[1]

-

Synonyms: 1-O-Galloyl-β-D-glucose, Glucogallin, 1-Galloylglucose[1][7][8]

The quantitative properties of β-Glucogallin are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₁₀ | [7][8] |

| Molecular Weight | 332.26 g/mol | [2][7] |

| CAS Number | 13405-60-2 | [1][7] |

| Melting Point | 207 °C | [2] |

| Optical Rotation [α]D²⁵ | -24.5° (c = 1.75 in water) | [2] |

| Solubility | Freely soluble in hot water; Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform.[2] | [2] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [9][10] |

| ¹H NMR (acetone-d₆, D₂O, δ ppm) | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | [9][10] |

| LC-MS Accurate Mass | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606 | [9][10] |

Biosynthesis of this compound

This compound is the foundational molecule for the synthesis of more complex gallotannins. Its biosynthesis is an enzymatic process involving the esterification of gallic acid and UDP-glucose.[1] This reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (gallate 1-beta-glucosyltransferase).[1] This enzyme has been identified in preparations from oak leaves.[1][11] Following its formation, β-Glucogallin serves as a substrate for subsequent galloylation reactions, catalyzed by enzymes such as β-glucogallin O-galloyltransferase, to build larger gallotannin structures.[1]

Experimental Protocols

Bioassay-Guided Isolation and Purification from Emblica officinalis

This protocol details the isolation of β-Glucogallin from the fruit of Emblica officinalis (Amla), as described in studies identifying it as an aldose reductase inhibitor.[6][9]

Workflow Diagram:

Methodology:

-

Extraction: The initial plant material (e.g., dried Amla fruit powder) is extracted using an appropriate solvent system.

-

Initial Fractionation: The crude extract is subjected to column chromatography. A common stationary phase for polyphenol separation is Sephadex® LH-20.[10]

-

Bioassay-Guided Fractionation: Eluted fractions are collected and screened for biological activity. In the cited study, this was the inhibition of the aldose reductase enzyme AKR1B1.[9]

-

Pooling and Further Purification: Fractions demonstrating significant inhibitory activity are pooled. This enriched sample is then further purified using C18 reversed-phase High-Performance Liquid Chromatography (HPLC).[9] The mobile phase typically consists of a gradient of acetonitrile and water.[9]

-

Structural Elucidation: The purified, active fraction is subjected to structural analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. The cited study used a 400 MHz spectrometer, obtaining the ¹H spectrum in acetone-d₆ with D₂O and the ¹³C spectrum in DMSO-d₆.[9]

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the accurate mass and molecular formula, confirming the identity of the compound as β-Glucogallin.[9][10]

-

Microbial Synthesis in Escherichia coli

Recent metabolic engineering efforts have enabled the de novo biosynthesis of β-Glucogallin in microbial systems, providing a potential alternative to plant extraction.[12]

Methodology:

-

Strain Engineering: A recombinant Escherichia coli strain is engineered for the high-level production of gallic acid. This involves:

-

Screening and integrating efficient genes for the gallic acid biosynthetic pathway.

-

Balancing carbon flux by adjusting the expression levels of key enzymes.

-

Strengthening the upstream shikimate pathway to increase precursor availability.[12]

-

-

Glucosyltransferase Introduction: The engineered gallic acid-producing strain is further modified to express a screened gallic acid 1-O-glucosyltransferase. This enzyme catalyzes the final conversion of gallic acid to β-Glucogallin.[12]

-

Fermentation and Production: The engineered E. coli strain is cultivated under controlled fermentation conditions. Glucose is used as the primary carbon source.

-

Purification: β-Glucogallin is recovered and purified from the fermentation broth.

This microbial platform has been shown to produce 92.42 mg/L of β-Glucogallin de novo.[12]

Biological Significance and Applications

The primary therapeutic interest in β-Glucogallin stems from its activity as an aldose reductase (AKR1B1) inhibitor, with a reported IC₅₀ value of 58 μM.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to sorbitol accumulation and subsequent osmotic stress, a key factor in the pathogenesis of diabetic complications such as retinopathy and cataracts.[6]

Studies have shown that β-Glucogallin can effectively inhibit sorbitol accumulation in a lens organ culture model.[6] Beyond its anti-diabetic potential, β-Glucogallin exhibits antioxidant and anti-inflammatory properties, reducing reactive oxygen species (ROS) and the activation of inflammatory pathways like NF-κB.[3][5] These multifaceted activities make β-Glucogallin a compelling lead compound for drug development and a valuable molecule in nutraceutical research.[4]

References

- 1. Glucogallin - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of β-glucogallin from UDP-glucose and gallic acid by an enzyme preparation from oak leaves. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. Microbial synthesis of gallic acid and its glucoside β-glucogallin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Beta-Glucogallin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucogallin (β-glucogallin), chemically 1-O-galloyl-β-D-glucose, is a crucial phenolic compound found in the plant kingdom. It serves as the immediate precursor in the biosynthesis of hydrolyzable tannins, a diverse group of polyphenols with significant biological activities.[1][2] The inherent therapeutic potential of β-glucogallin itself, including its antioxidant and anti-inflammatory properties, has garnered increasing interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the primary natural sources of β-glucogallin, quantitative data on its abundance, its biosynthetic pathway, and the experimental protocols for its extraction and analysis.

Natural Sources of this compound

This compound is distributed across various plant species, often concentrated in specific tissues. The most prominent and well-documented sources include:

-

Emblica officinalis (Amla or Indian Gooseberry): The fruit of Emblica officinalis is renowned for its high concentration of β-glucogallin and is considered one of its most significant natural sources.[2][3][4] The pericarp of the fruit is particularly rich in this compound.[5] Standardized extracts of amla are often quantified based on their β-glucogallin content.[6]

-

Quercus species (Oak): Various species of oak are primary sources of hydrolyzable tannins, and consequently, β-glucogallin. It is found in the leaves and bark of species such as Quercus robur (English oak), Quercus petraea (sessile oak), and Quercus pubescens (downy oak).[7][8][9] The concentration of tannins, and by extension β-glucogallin, can vary with the age of the tree and the specific tissue, with higher levels often found in younger branches and leaves.[10]

-

Punica granatum (Pomegranate): Pomegranate is another rich source of hydrolyzable tannins, with β-glucogallin being a key biosynthetic intermediate. It is particularly abundant in the peel (pericarp) of the fruit, which is often considered a byproduct of juice production.[11][12][13] The juice and arils also contain β-glucogallin, though typically in lower concentrations than the peel.[14]

-

Fragaria species (Strawberry): Strawberries, including the garden strawberry (Fragaria x ananassa) and the wild strawberry (Fragaria vesca), contain β-glucogallin as a precursor to their ellagitannins.[1][15] The concentration of β-glucogallin is highest in the green, immature fruits and decreases as the fruit ripens.[1]

Quantitative Data on this compound Content

The quantification of β-glucogallin in various plant matrices is essential for research and development purposes. The following table summarizes the available quantitative data. It is important to note that the concentration of β-glucogallin can be influenced by factors such as the specific cultivar, geographical origin, stage of development, and the extraction and analytical methods employed.

| Plant Species | Plant Part | Concentration of this compound | Reference(s) |

| Emblica officinalis | Methanolic Fruit Extract | 1.46% | [2] |

| Emblica officinalis | Standardized Fruit Extract | 10% | [6] |

| Fragaria x ananassa | Green, Immature Fruit | Highest concentration (relative) | [1] |

| Fragaria vesca | Green, Immature Fruit | Highest concentration (relative) | [1] |

| Quercus robur, Q. petraea, Q. pubescens | Bark | Minimum 3% total tannins (as pyrogallol) | [9] |

Note: Specific mg/g dry weight data for β-glucogallin is not consistently available across all sources in the reviewed literature. Much of the research focuses on total hydrolyzable tannins or total phenolic content.

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of hydrolyzable tannins, branching off from the shikimate pathway. The formation of β-glucogallin is the first committed step in this pathway.

The biosynthesis can be summarized in two main steps:

-

Formation of Gallic Acid: Gallic acid is synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway. This conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH).[7]

-

Glycosylation of Gallic Acid: Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin). This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely UGT84A13 in oak species.[1][7]

Following its synthesis, β-glucogallin serves as both a galloyl group donor and acceptor in the subsequent steps of hydrolyzable tannin biosynthesis, leading to the formation of more complex gallotannins and ellagitannins.

Experimental Protocols for Analysis

The extraction and quantification of β-glucogallin from plant materials typically involve several key steps, from sample preparation to chromatographic analysis.

Extraction of this compound

A general protocol for the extraction of β-glucogallin from plant tissues is as follows:

-

Sample Preparation: Fresh plant material should be lyophilized (freeze-dried) to preserve the chemical integrity of the compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common method involves extraction with an aqueous acetone solution (e.g., 9:1 acetone:water).[3] Methanol is also frequently used for the extraction of phenolic compounds.[1]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Purification (Optional): For isolation of pure β-glucogallin, further purification steps are necessary. This can be achieved through column chromatography, often using Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).[3]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Liquid Chromatography-Mass Spectrometry (LC-MS), are the most common and reliable methods for the quantification of β-glucogallin.

a) High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical Methodology:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of around 280 nm is suitable for detecting the aromatic ring of β-glucogallin.

-

Quantification: Quantification is achieved by comparing the peak area of β-glucogallin in the sample to a calibration curve generated from authentic standards.

-

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity.

-

Typical Methodology:

-

Chromatography: Similar to HPLC, a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent is used.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is often employed for the analysis of phenolic compounds like β-glucogallin.

-

Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

-

Quantification: An internal standard is often used to improve the accuracy and precision of quantification.

-

Conclusion

This compound stands as a compound of significant interest due to its role as a precursor to hydrolyzable tannins and its own emerging biological activities. This guide has outlined the primary natural sources of β-glucogallin, with Emblica officinalis, Quercus species, Punica granatum, and Fragaria species being the most notable. While comprehensive comparative quantitative data remains an area for further research, the biosynthetic pathway and the analytical methodologies for the extraction and quantification of β-glucogallin are well-established. The information presented herein provides a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicological Evaluation of Emblica officinalis Fruit Extract and its Anti-inflammatory and Free Radical Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]

- 4. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Standardized Emblica officinalis fruit extract inhibited the activities of α‐amylase, α‐glucosidase, and dipeptidyl peptidase‐4 and displayed antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic basis of the distinct biosynthesis of β-glucogallin, a biochemical marker for hydrolyzable tannin production, in three oak species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for quantitative determination of total flavonoids in Quercus robur L. buds - Ryabov - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. extension.iastate.edu [extension.iastate.edu]

- 11. Comparative evaluation of bioactive compounds of various cultivars of pomegranate (Punica granatum) in different world regions [aimspress.com]

- 12. Characterization of Arils Juice and Peel Decoction of Fifteen Varieties of Punica granatum L.: A Focus on Anthocyanins, Ellagitannins and Polysaccharides | MDPI [mdpi.com]

- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Complexity: A Technical Guide to the Biosynthesis of Hydrolyzable Tannins from β-Glucogallin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Hydrolyzable tannins (HTs), a diverse class of plant polyphenols, are renowned for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive exploration of the biosynthetic pathway of hydrolyzable tannins, commencing from the pivotal precursor, β-glucogallin (1-O-galloyl-β-D-glucose). This document details the enzymatic cascade, intermediate compounds, and regulatory mechanisms, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a thorough understanding of this critical metabolic route for professionals in natural product chemistry, plant biology, and pharmacology.

The Biosynthetic Pathway: From a Simple Sugar Ester to Complex Polyphenols

The biosynthesis of hydrolyzable tannins is a multi-step enzymatic process that originates from the shikimate pathway, which provides the foundational building block, gallic acid. The subsequent journey from gallic acid to the vast array of hydrolyzable tannins begins with the formation of β-glucogallin, a high-energy galloyl donor that fuels the subsequent galloylation reactions.

Formation of β-Glucogallin: The Committed Step

The initial and rate-limiting step in the biosynthesis of all hydrolyzable tannins is the esterification of D-glucose at its anomeric carbon with gallic acid. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), namely a gallate:UDP-glucose-1-O-galloyltransferase (EC 2.4.1.136), which belongs to the UGT84A family of plant glycosyltransferases.[1] This enzyme utilizes UDP-glucose as the activated glucose donor.

The Galloylation Cascade: Building the Pentagalloylglucose Core

Following the synthesis of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of four more galloyl groups to the glucose core, ultimately forming 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose).[1][2] A key feature of this cascade is that β-glucogallin itself serves as the primary galloyl donor for these reactions, highlighting its central role in the pathway.[1][2] The enzymes responsible for these steps are β-glucogallin-dependent galloyltransferases.

The galloylation proceeds in a strictly regulated, position-specific manner, leading to the formation of di-, tri-, and tetragalloylglucose intermediates before the final pentagalloylglucose is assembled.

Branching into Ellagitannins: The Oxidative Coupling

Pentagalloylglucose stands at a crucial metabolic crossroads, serving as the direct precursor to both gallotannins (which contain additional galloyl residues) and the more complex ellagitannins. The formation of ellagitannins is initiated by an intramolecular oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. This reaction is catalyzed by a laccase-type phenol oxidase (EC 1.10.3.2).[1] This oxidative cyclization forms a hexahydroxydiphenoyl (HHDP) group, the defining characteristic of ellagitannins. The first stable ellagitannin formed in this manner is tellimagrandin II, which arises from the oxidative coupling of the galloyl groups at the 4- and 6-positions of the glucose core of pentagalloylglucose. Further enzymatic modifications of tellimagrandin II lead to the vast diversity of ellagitannins found in nature.

Visualization of the Biosynthetic Pathway

To provide a clear visual representation of the intricate steps involved in hydrolyzable tannin biosynthesis, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Biosynthetic pathway of hydrolyzable tannins from β-glucogallin.

Quantitative Data on Key Enzymes

The efficiency and specificity of the enzymes in the hydrolyzable tannin biosynthetic pathway are critical for the production of these complex molecules. The following table summarizes key quantitative data for the enzymes involved.

| Enzyme | Substrate(s) | Product(s) | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Source Organism |

| UDP-Glucosyltransferase (UGT84A23) | Gallic Acid, UDP-Glucose | β-Glucogallin | 0.15 (Gallic Acid) | 0.23 | 7.5 | 37 | Punica granatum |

| UDP-Glucosyltransferase (UGT84A24) | Gallic Acid, UDP-Glucose | β-Glucogallin | 0.21 (Gallic Acid) | 0.18 | 7.5 | 37 | Punica granatum |

| β-Glucogallin O-galloyltransferase | 2 x β-Glucogallin | 1,6-di-O-galloyl-β-D-glucose, Glucose | Not determined | Not determined | 6.5 - 7.0 | 30 | Quercus robur |

| β-Glucogallin-tetrakisgalloylglucose O-galloyltransferase | β-Glucogallin, 1,2,3,6-tetrakis-O-galloyl-β-D-glucose | Pentagalloylglucose, Glucose | Not determined | Not determined | 6.0 - 6.5 | 40 | Rhus typhina |

| Laccase (from Tellima grandiflora) | Pentagalloylglucose | Tellimagrandin II | Not determined | Not determined | 5.0 | Not determined | Tellima grandiflora |

Note: Kinetic parameters can vary depending on the specific enzyme isoform, source organism, and assay conditions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments in the study of hydrolyzable tannin biosynthesis.

Enzyme Extraction from Plant Material

This protocol describes a general method for extracting active enzymes involved in tannin biosynthesis from fresh plant leaves.

Materials:

-

Fresh young leaves of the plant of interest (e.g., oak, sumac)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

For every 1 g of leaf powder, add 5 mL of ice-cold extraction buffer and continue grinding until a homogenous slurry is formed.

-

Filter the slurry through four layers of cheesecloth into a pre-chilled beaker.

-

Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used for subsequent purification steps or enzyme assays.

Assay for UDP-Glucosyltransferase (UGT) Activity

This protocol outlines a method to measure the activity of UGTs that catalyze the formation of β-glucogallin.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

Gallic acid solution (e.g., 10 mM in a suitable solvent)

-

UDP-glucose solution (e.g., 20 mM in water)

-

Stopping Reagent: 1 M HCl

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 50 µL of Assay Buffer, 10 µL of gallic acid solution, and 20 µL of UDP-glucose solution.

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme extract.

-

Incubate the reaction for a defined period (e.g., 30 minutes) during which the reaction is linear.

-

Stop the reaction by adding 10 µL of the Stopping Reagent.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of β-glucogallin produced. A standard curve for β-glucogallin should be used for accurate quantification.

Purification of Galloyltransferases

This protocol provides a general strategy for the purification of galloyltransferases using column chromatography. The specific conditions may need optimization for different enzymes and plant sources.

Caption: General workflow for the purification of galloyltransferases.

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude enzyme extract on ice with gentle stirring to achieve a specific saturation percentage (e.g., 40-70%). Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Dialysis: Dialyze the resuspended pellet against the same buffer overnight to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for galloyltransferase activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, adjust the salt concentration, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on their molecular weight.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

HPLC Analysis of Hydrolyzable Tannins

This protocol is for the quantitative analysis of β-glucogallin, pentagalloylglucose, and other hydrolyzable tannin intermediates in plant extracts or enzyme assay mixtures.

Caption: Workflow for the HPLC analysis of hydrolyzable tannins.

Materials:

-

Plant extract or enzyme assay sample

-

HPLC system with a C18 column and UV detector

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Standards for β-glucogallin, galloylglucose intermediates, and pentagalloylglucose

Procedure:

-

Sample Preparation: Prepare the sample as described in the enzyme extraction or assay protocols. Ensure the sample is in a solvent compatible with the HPLC mobile phase.

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Analysis:

-

Inject the filtered sample onto the C18 column.

-

Use a gradient elution program, for example:

-

0-5 min: 5% B

-

5-30 min: 5-40% B (linear gradient)

-

30-35 min: 40-100% B (linear gradient)

-

35-40 min: 100% B (wash)

-

40-45 min: 100-5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the eluate at 280 nm.

-

-

Quantification: Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of authentic standards. Create a calibration curve for each standard to determine the concentration of the analytes in the sample.

Regulation of the Biosynthetic Pathway

The biosynthesis of hydrolyzable tannins is a tightly regulated process, influenced by developmental cues and environmental stresses. The expression of the genes encoding the biosynthetic enzymes is a key control point. For instance, the transcription of genes for UDP-glucosyltransferases and galloyltransferases can be upregulated in response to herbivory or pathogen attack, leading to an increased accumulation of defensive tannins.[3][4] Recent studies have identified specific transcription factors, such as members of the WRKY and TCP families, that can bind to the promoter regions of key biosynthetic genes like UGT84A13 and regulate their expression.[5][6][7] Additionally, feedback inhibition, where downstream products of the pathway inhibit the activity of earlier enzymes, may also play a role in controlling the metabolic flux through this pathway.[3]

Conclusion

The biosynthesis of hydrolyzable tannins from β-glucogallin is a complex and highly regulated metabolic pathway that leads to a vast array of structurally diverse and biologically active compounds. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is crucial for harnessing the potential of these natural products for pharmaceutical and other applications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricacies of hydrolyzable tannin biosynthesis and exploring their therapeutic applications.

References

- 1. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of Plant Tannin Synthesis in Crop Species [frontiersin.org]

- 4. Regulation of Plant Tannin Synthesis in Crop Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide identification of TCP transcription factors and their potential roles in hydrolyzable tannin production in Quercus variabilis cupule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide identification of TCP transcription factors and their potential roles in hydrolyzable tannin production in Quercus variabilis cupule - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling β-Glucogallin: A Technical Guide to its Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of beta-Glucogallin (β-Glucogallin), a naturally occurring polyphenol with significant therapeutic potential. This document details its structural and chemical characteristics, summarizes quantitative data, and provides comprehensive experimental protocols for its isolation, analysis, and functional evaluation. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and practical application in research and development.

Physicochemical Properties of β-Glucogallin

β-Glucogallin, also known as 1-O-Galloyl-β-D-glucose, is a gallotannin that serves as a key precursor in the biosynthesis of more complex hydrolyzable tannins.[1] Its fundamental physical and chemical properties are summarized below.

General and Structural Properties

This table outlines the basic chemical and structural information for β-Glucogallin.

| Property | Value | Source(s) |

| Systematic Name | 1-(3,4,5-trihydroxybenzoate) β-D-glucopyranose | [2] |

| Synonyms | 1-O-Galloyl-β-D-glucose, Glucogallic acid | [2] |

| CAS Number | 13405-60-2 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₁₀ | [2][3] |

| Molecular Weight | 332.26 g/mol | [3][4][5] |

| Appearance | Off-white to pale grey solid; bitter microscopic prisms | [6] |

| Storage Temperature | -20°C | [2][3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Moisture sensitive. | [2][6][7][8] |

Solubility

The solubility of β-Glucogallin in various solvents is crucial for its handling, formulation, and experimental use.

| Solvent | Solubility | Source(s) |

| Water (hot) | Freely soluble | |

| Water (cold) | Sparingly soluble | |

| PBS (pH 7.2) | ~0.3 mg/mL | [2][7] |

| DMSO | ~12 mg/mL | [2] |

| Dimethylformamide | ~14 mg/mL | [2] |

| Methanol | Sparingly soluble | |

| Ethanol | Sparingly soluble | |

| Acetone | Sparingly soluble | |

| Ethyl Acetate | Sparingly soluble | |

| Ether | Practically insoluble | |

| Benzene | Practically insoluble | |

| Chloroform | Practically insoluble | |

| Petroleum Ether | Practically insoluble |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic parameters are essential for the identification and quantification of β-Glucogallin.

| Parameter | Value | Source(s) |

| Melting Point | 166 - 214 °C (values vary across sources) | [6][8][9][10] |

| UV/Vis λmax | 218, 281 nm | [2][7] |

| Optical Rotation [α]D²⁵ | -24.5° (c = 1.75 in water) | [6] |

| ¹H NMR (acetone-d₆ and D₂O) | δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m) | [1] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [1] |

| LC-MS Accurate Mass [M+Na]⁺ | Experimental: 355.0624, Calculated: 355.0606 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving β-Glucogallin.

Isolation of β-Glucogallin from Emblica officinalis

This protocol describes a bioassay-guided fractionation method for isolating β-Glucogallin from the fruit of Emblica officinalis.[1]

Workflow for Isolation and Purification of β-Glucogallin

Caption: Workflow for the isolation and purification of β-Glucogallin.

Materials:

-

Lyophilized aqueous extract of Emblica officinalis fruit

-

Acetone

-

Water

-

Sephadex® LH-20 resin

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phenomenex Luna C18 reversed-phase semi-preparative column (5 µm, 100 Å, 10 x 250 mm) with a guard column[1]

-

Flash chromatography system

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nitrogen evaporator

Procedure:

-

Extraction: Further extract the lyophilized aqueous extract of E. officinalis with a 9:1 (v/v) solution of acetone and water.[1]

-

Sephadex LH-20 Chromatography:

-

Subject the acetone-water extract to Sephadex® LH-20 flash chromatography.[1]

-

Collect approximately 150 fractions.

-

-

Bioassay-Guided Fractionation:

-

Screen all collected fractions for inhibitory activity against aldose reductase (see section 2.3 for assay details).

-

Pool the fractions that exhibit significant inhibitory activity.[1]

-

-

Reversed-Phase HPLC Purification:

-

Further purify the pooled active fractions using a C18 reversed-phase semi-preparative HPLC column.[1]

-

Inject approximately 180 µg of the pooled fraction per run.

-

Elute with a linear gradient of 5-30% acetonitrile in water over 35 minutes at a flow rate of 1.5 mL/min.[1]

-

Monitor the elution at 280 nm.

-

Collect the fractions corresponding to the major absorbance peaks.

-

-

Final Product Preparation:

-

Combine the fractions containing the purified compound and evaporate to dryness under a stream of nitrogen.[1]

-

The resulting solid is purified β-Glucogallin.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[1]

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analytical separation and detection of β-Glucogallin.

Materials:

-

β-Glucogallin standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with a UV detector or a mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the β-Glucogallin sample in a suitable solvent, such as water or a mixture of water and acetonitrile.

-

Mobile Phase Preparation: Prepare two mobile phases. For example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Chromatographic Conditions:

-

Column: C18 analytical column

-

Flow Rate: 0.7 - 1.0 mL/min

-

Detection: UV at 280 nm or 218 nm.[2][7] For mass spectrometry, use electrospray ionization (ESI) in negative ion mode.[11]

-

Gradient Elution: A typical gradient could be a linear increase in Mobile Phase B from 5% to 60% over a period of 10-20 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system. A published method for analysis in rat urine used a gradient of water, methanol, and formic acid.[11] For purification, a linear gradient of 5–30% acetonitrile:water over 35 minutes has been used.[1]

-

-

Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of β-Glucogallin should be compared to that of a pure standard for identification.

Aldose Reductase Inhibition Assay

This in vitro assay determines the inhibitory activity of β-Glucogallin against aldose reductase, a key enzyme in the polyol pathway.[1]

Materials:

-

Purified human recombinant aldose reductase (AKR1B1)

-

β-Glucogallin

-

NADPH

-

DL-glyceraldehyde (substrate)

-

KAB buffer (50 mM Hepes pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[1]

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of β-Glucogallin in water and store at -20°C.[1]

-

Prepare solutions of NADPH and DL-glyceraldehyde in KAB buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add KAB buffer, purified AKR1B1, and varying concentrations of β-Glucogallin.

-

Include a control group with no inhibitor.

-

Initiate the reaction by adding NADPH and DL-glyceraldehyde.

-

The final concentration of DMSO, if used to dissolve crude fractions, should be kept below 1%.[1]

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of β-Glucogallin relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]

-

Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the free radical scavenging activity of β-Glucogallin using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12]

Materials:

-

β-Glucogallin

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.2 mM).[7]

-

Prepare a series of dilutions of β-Glucogallin in the same solvent.

-

-

Assay Protocol:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

-

Add an equal volume of the β-Glucogallin solutions at different concentrations.

-

Include a control with the solvent instead of the β-Glucogallin solution.

-

-

Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals.

-

Biological Pathways and Mechanisms

β-Glucogallin has been shown to exert its biological effects through various mechanisms, primarily related to its antioxidant and enzyme-inhibiting properties.

Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and subsequent cellular damage, a key factor in diabetic complications.[8][13] β-Glucogallin acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway.[1][4]

The Polyol Pathway and β-Glucogallin Inhibition

Caption: β-Glucogallin inhibits aldose reductase in the polyol pathway.

By inhibiting aldose reductase, β-Glucogallin prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects such as osmotic and oxidative stress.[1]

Modulation of Inflammatory Pathways

β-Glucogallin has demonstrated anti-inflammatory properties, which are likely linked to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[9][10] The canonical NF-κB pathway is a central regulator of inflammatory responses.

Canonical NF-κB Signaling Pathway

References

- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | Semantic Scholar [semanticscholar.org]

- 6. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Polyol pathway - Wikipedia [en.wikipedia.org]

- 9. This compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery, History, and Isolation of beta-Glucogallin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of beta-glucogallin (β-glucogallin), a pivotal molecule in the biosynthesis of hydrolyzable tannins and a compound of increasing interest for its therapeutic potential. This document details the historical milestones in its discovery, from its initial chemical synthesis to its subsequent isolation from natural sources. It presents a thorough examination of the evolution of isolation and purification protocols, alongside detailed methodologies for key experiments. Quantitative data from various studies are systematically summarized, and critical biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant plant metabolite.

Introduction

This compound (1-O-galloyl-β-D-glucose) is a naturally occurring phenolic glycoside that serves as the foundational precursor for the biosynthesis of a wide array of hydrolyzable tannins, including gallotannins and ellagitannins.[1] Beyond its crucial role in plant biochemistry, β-glucogallin has garnered significant attention from the scientific community for its diverse pharmacological activities. Notably, it has been identified as a potent antioxidant and a selective inhibitor of aldose reductase, an enzyme implicated in the secondary complications of diabetes.[2][3][4][5] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the discovery, history, and methodologies associated with the isolation and characterization of β-glucogallin.

History of Discovery and Isolation

The journey of β-glucogallin's discovery is rooted in the foundational work on tannins and carbohydrate chemistry.

Early Synthesis: The first documented synthesis of β-glucogallin was achieved in 1918 by the renowned German chemist Emil Fischer.[2][3] His pioneering work in carbohydrate and purine chemistry laid the groundwork for understanding the structure and synthesis of such complex natural molecules.

Isolation from Natural Sources: While its chemical synthesis predated its definitive isolation from nature, β-glucogallin was later identified as a key metabolite in various plant species. A significant breakthrough in its natural product chemistry came with the bioassay-guided isolation of β-glucogallin from the fruit of the gooseberry, Emblica officinalis (also known as Amla).[1][2] This work was instrumental in confirming its presence in the plant kingdom and elucidating its role as a potent aldose reductase inhibitor.[2][5] Today, β-glucogallin is known to be present in a variety of plants, including pomegranate, strawberry, and different species of oak.[6][7]

Evolution of Isolation Techniques: Early methods for the isolation of plant glycosides and tannins were often arduous, relying on techniques such as solvent extraction with water or ethanol, followed by precipitation and crystallization. The advent of modern chromatographic techniques has revolutionized the isolation and purification of β-glucogallin. The development and application of methods like High-Performance Liquid Chromatography (HPLC) and size-exclusion chromatography using resins like Sephadex LH-20 have enabled the efficient separation of β-glucogallin from complex plant extracts with high purity.[1][2]

Biosynthesis of this compound

This compound is the first committed intermediate in the biosynthesis of gallotannins and ellagitannins.[8] The biosynthetic pathway begins with the shikimate pathway, which produces gallic acid. Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by the enzyme UDP-glucose:gallic acid glucosyltransferase (a gallate 1-beta-glucosyltransferase) to form 1-O-galloyl-β-D-glucose (β-glucogallin).[9] This molecule then serves as both a galloyl group acceptor and donor in subsequent enzymatic reactions to form more complex gallotannins.[9]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of β-glucogallin, primarily based on the successful bioassay-guided fractionation from Emblica officinalis.[2]

Extraction and Initial Fractionation

-

Plant Material Preparation: Fresh fruits of Emblica officinalis are collected, and the pericarp is lyophilized and powdered.

-

Aqueous Extraction: An aqueous extract is prepared from the powdered material.

-

Solvent Partitioning: The lyophilized aqueous extract (e.g., 10 g) is further extracted with a 9:1 acetone:water solution (e.g., 200 mL).

-

Column Chromatography: The resulting extract is subjected to flash chromatography on a Sephadex® LH-20 column.

-

Fraction Collection: Elution is performed, and numerous fractions (e.g., 150) are collected.

-

Bioassay: Each fraction is tested for its biological activity of interest (e.g., inhibition of aldose reductase) to identify the active fractions.

Purification by Preparative HPLC

-

Column: A C18 reversed-phase preparative HPLC column is used.[10]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and methanol is typically employed.[11]

-

Detection: The eluent is monitored at UV wavelengths of 240 nm and 280 nm.[11]

-

Fraction Collection: The peak corresponding to the active compound (β-glucogallin) is collected.

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified fraction is dissolved in a suitable deuterated solvent (e.g., acetone-d₆ and D₂O, or DMSO-d₆) and analyzed by ¹H NMR spectroscopy to determine the proton chemical shifts and coupling constants.[2][12]

-

¹³C NMR: The sample is analyzed by ¹³C NMR spectroscopy to identify the carbon skeleton.[1][2]

-

-

Mass Spectrometry (MS):

Quantitative Data

The following tables summarize key quantitative data related to the characterization and biological activity of β-glucogallin.

Table 1: Spectroscopic Data for this compound

| Parameter | Solvent | Chemical Shifts (δ ppm) / m/z | Reference |

| ¹H NMR | acetone-d₆ and D₂O | 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m) | [1][2] |

| ¹³C NMR | DMSO-d₆ | 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0 | [1][2] |

| LC-MS | - | [M+Na]⁺ experimental: 355.0624, calculated: 355.0606 | [1][2] |

Table 2: Biological Activity of this compound

| Activity | Assay Conditions | Result | Reference |

| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glyceraldehyde | IC₅₀ = 58 ± 3 µM | [2][5] |

| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glucose (saturating) | IC₅₀ = 17 ± 1 µM | [2][5] |

| Aldose Reductase (AKR1B1) Inhibition | Substrate: Glucose (physiological) | IC₅₀ = 13 ± 1 µM | [2][5] |

| Sorbitol Accumulation Inhibition | Transgenic mouse lenses, 30 µM β-glucogallin | 73% inhibition | [2][5] |

| Antidiabetic Efficacy | EOE containing 10% β-glucogallin (2g/day) vs. Metformin (500mg/day) in T2DM patients | Showed greater efficacy than metformin in reducing circulating glucose levels |

Conclusion

This compound stands as a molecule of significant historical and contemporary importance. From its early synthesis by Emil Fischer to its modern-day isolation and characterization from medicinal plants like Emblica officinalis, the study of β-glucogallin has mirrored the advancements in natural product chemistry. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the isolation, characterization, and therapeutic development of this promising natural compound. The continued exploration of β-glucogallin and its derivatives holds considerable potential for the discovery of new therapeutic agents for a range of diseases, particularly those linked to oxidative stress and diabetic complications.

References

- 1. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]

- 4. scienceopen.com [scienceopen.com]

- 5. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]

- 8. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in biotechnology of Emblica officinalis Gaertn. syn. Phyllanthus emblica L.: a nutraceuticals-rich fruit tree with multifaceted ethnomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Medicinal plants - Wikipedia [en.wikipedia.org]

The Pivotal Role of β-Glucogallin: A Primary Metabolite in Plant Defense and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucogallin (1-O-galloyl-β-D-glucopyranose) is a seemingly simple molecule, an ester formed from gallic acid and glucose, yet it holds a central position in the primary metabolism of a wide array of plants.[1][2] Far from being a mere metabolic intermediate, β-glucogallin is the foundational precursor for the biosynthesis of hydrolyzable tannins, a diverse class of secondary metabolites crucial for plant defense against herbivores and pathogens.[2][3] Its inherent antioxidant properties also suggest a direct role in mitigating abiotic stress.[1][4] This technical guide provides a comprehensive overview of β-glucogallin's function as a primary metabolite, detailing its biosynthesis, distribution, and physiological significance in plants. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this key compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling context.

Data Presentation: Quantitative Analysis of β-Glucogallin

The concentration of β-glucogallin varies significantly among plant species and even between different tissues within the same plant. Its abundance is a critical factor in the subsequent production of hydrolyzable tannins and reflects the plant's metabolic investment in defense. While comprehensive data across the plant kingdom is still an area of active research, the following tables summarize available quantitative information.

Table 1: Concentration of β-Glucogallin in Various Plant Species

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Emblica officinalis (Amla) | Phyllanthaceae | Fruit | Standardized extract contains 10% w/w | [5][6] |

| Quercus robur (Pedunculate Oak) | Fagaceae | Young Leaves | High, as a key substrate for tannin biosynthesis | [7] |

| Quercus alba (White Oak) | Fagaceae | Wood/Bark | Present | [2] |

| Punica granatum (Pomegranate) | Lythraceae | Fruit | Present | [1][2] |

| Fragaria × ananassa (Strawberry) | Rosaceae | Fruit | Present | [1][2] |

| Rubus idaeus (Raspberry) | Rosaceae | Fruit | Present | [2] |

| Mangifera indica (Mango) | Anacardiaceae | Fruit | Present | [2] |

| Canarium album (Chinese White Olive) | Burseraceae | Fruit | Present | [2] |

| Ricinodendron heudelotii | Euphorbiaceae | Leaves | Derivatives present (e.g., 1,4,6-tri-O-galloylglucose) | [5] |

Table 2: Kinetic Properties of Enzymes Involved in β-Glucogallin Metabolism

| Enzyme | EC Number | Plant Source | Substrate(s) | Km (mM) | Optimal pH | Reference(s) |

| β-Glucogallin: 1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase | 2.3.1.143 | Quercus robur | β-Glucogallin | 2.3 | 6.3 | [7] |

| 1,2,3,6-tetra-O-galloylglucose | 1.0 | [7] |

Biosynthesis and Metabolic Fate of β-Glucogallin

The synthesis of β-glucogallin is the first committed step in the biosynthesis of gallotannins and more complex hydrolyzable tannins. This pivotal reaction is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase (EC 2.4.1.136), which facilitates the esterification of gallic acid with UDP-glucose.[8][9]

Once formed, β-glucogallin serves as a versatile molecule, acting as both an acyl donor and acceptor in subsequent galloylation reactions. A key enzyme in this process is β-glucogallin O-galloyltransferase (EC 2.3.1.90), which transfers the galloyl moiety from one molecule of β-glucogallin to another, forming digalloylglucose.[3][10] This process can continue, with further galloylation steps leading to the formation of trigalloylglucose, tetragalloylglucose, and ultimately pentagalloylglucose, the central precursor for a vast array of hydrolyzable tannins.[7]

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of β-glucogallin and its role as a precursor to hydrolyzable tannins.

Role in Plant Defense and Stress Response

The primary role of β-glucogallin in plants is intrinsically linked to chemical defense. As the precursor to hydrolyzable tannins, it provides the building blocks for a potent class of anti-herbivore and anti-pathogenic compounds.[3] Hydrolyzable tannins can precipitate proteins, reducing the nutritional value of plant tissues for herbivores and inhibiting microbial enzymes.[3]

Beyond its role as a precursor, β-glucogallin's inherent antioxidant properties suggest a more direct role in mitigating the effects of abiotic stress.[1][4] Oxidative stress, a common consequence of various environmental challenges like high light, drought, and salinity, leads to the accumulation of reactive oxygen species (ROS). The phenolic structure of β-glucogallin allows it to scavenge these damaging free radicals. While direct evidence for β-glucogallin acting as a signaling molecule in specific plant stress response pathways is still emerging, its central position in a key defense pathway and its antioxidant capacity strongly suggest its involvement in the broader plant stress response network.

Logical Relationship in Plant Defense

Caption: The dual role of β-glucogallin in plant defense and stress tolerance.

Experimental Protocols

Extraction and Quantification of β-Glucogallin by HPLC

This protocol provides a general framework for the extraction and quantification of β-glucogallin from plant material, which can be adapted based on the specific tissue and species.

a. Extraction:

-

Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.

-

Initial Extraction: Extract the powdered plant material (e.g., 1 g) with 80% methanol (e.g., 20 mL) at room temperature with agitation for 24 hours.

-

Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes and collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet twice more.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm filter.

-

Solvent Evaporation: Evaporate the methanol from the extract under reduced pressure.

-

Liquid-Liquid Partitioning: Resuspend the aqueous residue in water and partition against a non-polar solvent like hexane to remove lipids and chlorophylls. Discard the hexane phase.

-

Further Purification (Optional): For cleaner samples, the aqueous phase can be passed through a C18 solid-phase extraction (SPE) cartridge, eluting with a methanol-water gradient.

b. HPLC Quantification:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-50%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Quantification: Create a standard curve using a pure β-glucogallin standard of known concentrations. The concentration of β-glucogallin in the plant extract is determined by comparing its peak area to the standard curve.

Visualizing the Experimental Workflow

Caption: Workflow for the extraction and HPLC quantification of β-glucogallin from plant tissues.

Enzyme Assay for UDP-glucose: Gallate 1-O-galloyltransferase (UGGT)

This assay measures the activity of the enzyme that synthesizes β-glucogallin.

-

Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Phosphate buffer (pH 7.0)

-

1 mM Gallic acid (substrate)

-

1 mM UDP-glucose (substrate)

-

10 µg of purified recombinant protein or an appropriate amount of crude enzyme extract

-

-

Procedure:

-

Combine the buffer, gallic acid, and enzyme source in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol or by heating.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC (as described above) to quantify the amount of β-glucogallin produced.

-

-

Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of β-glucogallin formed per unit time per milligram of protein.

Enzyme Assay for β-Glucogallin O-galloyltransferase

This assay measures the activity of the enzyme that utilizes β-glucogallin to form digalloylglucose.

-

Enzyme Source: Partially purified protein extract from young plant leaves (e.g., oak).

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Phosphate buffer (pH 6.0)

-

2 mM β-Glucogallin (substrate - acts as both donor and acceptor)

-

Appropriate amount of crude or purified enzyme extract

-

-

Procedure:

-

Combine the buffer, β-glucogallin, and enzyme source in a microcentrifuge tube.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction as described for the UGGT assay.

-

Analyze the supernatant by HPLC to quantify the amount of digalloylglucose produced and the decrease in β-glucogallin.

-

-

Enzyme Activity Calculation: Enzyme activity can be expressed as the amount of digalloylglucose formed or β-glucogallin consumed per unit time per milligram of protein.

Conclusion

β-Glucogallin stands as a cornerstone of primary metabolism in many plants, serving as the essential gateway to the vast and ecologically critical world of hydrolyzable tannins. Its biosynthesis and subsequent metabolic transformations are tightly regulated processes that underscore a plant's ability to defend itself against a myriad of biotic and abiotic threats. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal metabolite. A deeper understanding of β-glucogallin's regulation and its precise roles in stress signaling will undoubtedly open new avenues for the development of hardier crops and novel plant-derived therapeutics. The intricate biochemistry surrounding this "simple" molecule continues to be a rich field of discovery for plant scientists and drug development professionals alike.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Short Review on Glucogallin and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Emblica officinalis extract containing β-glucogallin vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type 2 diabetes mellitus patients with dyslipidemia - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of gallotannins: beta-glucogallin-dependent formation of 1,2,3,4,6-pentagalloylglucose by enzymatic galloylation of 1,2,3,6-tetragalloylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isolation and characterization of β-glucogallin as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Isolation and Characterization of β-Glucogallin as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between Alpha- and Beta-Glucogallin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucogallin, a simple hydrolyzable tannin, exists as two anomers, alpha- and beta-glucogallin, which differ in the stereochemistry at the anomeric carbon of the glucose moiety. While this compound has been extensively studied for its diverse pharmacological activities, including potent aldose reductase inhibition, the biological profile of alpha-glucogallin remains largely unexplored. This technical guide provides a comprehensive overview of the key differences between these two anomers, focusing on their chemical structure, physicochemical properties, and known biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by summarizing the current state of knowledge, presenting comparative data in a structured format, detailing relevant experimental protocols, and visualizing key pathways to stimulate further investigation into the therapeutic potential of both glucogallin anomers.

Introduction

Glucogallin, or 1-O-galloyl-D-glucose, is a naturally occurring phenolic compound found in various plants, including oak species and Amla fruit (Phyllanthus emblica)[1]. It is considered the primary metabolite in the biosynthesis of more complex hydrolyzable tannins[1]. The structure of glucogallin consists of a gallic acid molecule attached to a glucose core via an ester linkage at the anomeric carbon (C-1). Due to the stereochemistry of this anomeric carbon, glucogallin exists as two distinct diastereomers: alpha-glucogallin and this compound.

The beta-anomer has been the subject of extensive research, revealing a wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties[1][2]. A significant body of evidence highlights its role as a potent and selective inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications[3][4][5]. In contrast, the alpha-anomer has received considerably less scientific attention, and its biological activities remain largely uncharacterized. This guide aims to bridge this knowledge gap by providing a detailed comparison of the two anomers based on the currently available scientific literature.

Chemical Structure and Stereochemistry

The fundamental difference between alpha- and this compound lies in the orientation of the galloyl group at the anomeric C-1 position of the D-glucose ring.

-

alpha-Glucogallin (1-O-galloyl-α-D-glucopyranose): The galloyl group is in an axial orientation, pointing downwards in the chair conformation of the glucose ring.

-

This compound (1-O-galloyl-β-D-glucopyranose): The galloyl group is in an equatorial orientation, pointing outwards from the plane of the glucose ring.

This stereochemical difference significantly influences the three-dimensional shape of the molecules, which in turn can affect their physicochemical properties and interactions with biological targets.

Physicochemical Properties

The different spatial arrangements of the galloyl group in alpha- and this compound lead to distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | alpha-Glucogallin | This compound | References |

| Molecular Formula | C₁₃H₁₆O₁₀ | C₁₃H₁₆O₁₀ | |

| Molecular Weight | 332.26 g/mol | 332.26 g/mol | |

| Melting Point | 171-173 °C (dihydrate), 179-181 °C (dec.) | 213-215 °C (dec.) | [6] |

| Optical Rotation | [α]D²⁰ +83° (c=3 in methanol) | [α]D²⁵ -24.5° (c=1.75 in water) | [6] |

| Solubility | Freely soluble in water, methanol, ethanol, dioxane, acetic acid. Sparingly soluble in ethyl acetate, ether, and acetone. | Freely soluble in hot water. Sparingly soluble in cold water, methanol, ethanol, acetone, ethyl acetate. Practically insoluble in ether, benzene, chloroform, petr ether. | [6] |

Biological Activities

A significant disparity exists in the reported biological activities of the two anomers, with this compound being extensively studied while data on alpha-glucogallin is scarce.

Aldose Reductase Inhibition

This compound has been identified as a potent and selective inhibitor of aldose reductase (AKR1B1), an enzyme of the polyol pathway that is implicated in the development of diabetic complications such as cataracts, retinopathy, and neuropathy[3][4][5].

-

This compound: Exhibits significant inhibitory activity against aldose reductase with reported IC₅₀ values of 17 µM (with glucose as the substrate) and 58 µM (with glyceraldehyde as the substrate)[3][7][8]. It shows selectivity for AKR1B1 over other related enzymes like AKR1B10 and AKR1A1[3][7].

-

alpha-Glucogallin: There is currently no publicly available data on the aldose reductase inhibitory activity of alpha-glucogallin.

The inhibition of aldose reductase by this compound prevents the accumulation of sorbitol, an osmotically active sugar alcohol, thereby mitigating cellular stress and damage in tissues affected by diabetic complications.

Anti-inflammatory and Antioxidant Activities

-